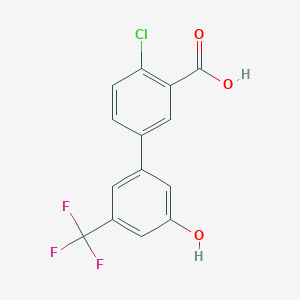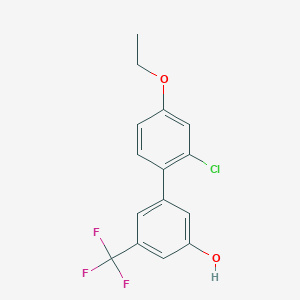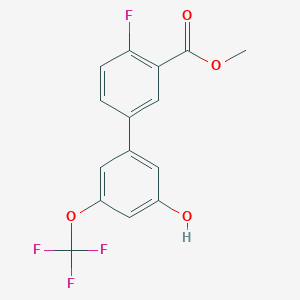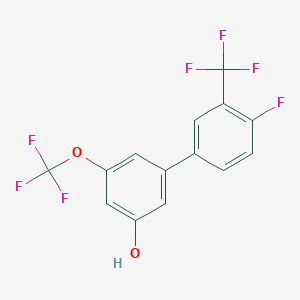
5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DCTFMP) is a synthetic compound with a variety of uses in the scientific research field. It is a yellowish-white solid with a molecular weight of 324.29 g/mol, and has been used in various studies for its various biochemical and physiological effects. 5-DCTFMP is a highly soluble compound, and is often used as a model compound for various studies due to its relatively simple structure.
Aplicaciones Científicas De Investigación
5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research studies, such as those related to enzyme kinetics, protein-ligand interactions, and other biochemical and physiological processes. It has also been used as a model compound for studying the effects of various drugs on the human body.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to modulate the activity of certain proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of certain proteins, such as those involved in signal transduction pathways. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its relative simplicity. Its structure is relatively simple, and it can be easily synthesized using relatively simple methods. Furthermore, it is highly soluble in water, making it easy to work with in a variety of experiments. However, one limitation of using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of potential future directions for research involving 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95%. These include further studies into its mechanism of action, as well as its potential applications in drug development and other fields. Additionally, further studies into its biochemical and physiological effects could reveal new avenues of research. Other potential future directions include exploring its potential as an inhibitor of other enzymes and proteins, as well as its potential as a therapeutic agent. Finally, further studies into its structure and synthesis could lead to the development of new, more efficient synthesis methods.
Métodos De Síntesis
5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a variety of methods, but the most common method is the reaction of 3,5-dicarboxyphenol and trifluoromethoxyphenol in the presence of an acid catalyst. This reaction is typically carried out at temperatures of around 80°C for a period of several hours. The resulting product is then purified by recrystallization to obtain 95% pure 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95%.
Propiedades
IUPAC Name |
5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O6/c16-15(17,18)24-12-5-8(4-11(19)6-12)7-1-9(13(20)21)3-10(2-7)14(22)23/h1-6,19H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQWCWIOLFHJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686743 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261942-26-0 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
